molecular formula C22H27NO2 B1669791 Danazol CAS No. 17230-88-5

Danazol

Cat. No. B1669791
CAS RN: 17230-88-5
M. Wt: 337.5 g/mol
InChI Key: POZRVZJJTULAOH-LHZXLZLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danazol is a synthetic steroid derived from ethisterone . It is a white to pale yellow crystalline powder, practically insoluble or insoluble in water, and sparingly soluble in alcohol . It is used to treat a number of different medical problems such as endometriosis and symptomatic treatment of severe pain and tenderness associated with benign fibrocystic breasts .


Synthesis Analysis

A comprehensive profile of danazol describes the method which was utilized for the preparation of the drug substance . The profile contains the method which was utilized for the preparation of the drug substance and its respective scheme is outlined .


Molecular Structure Analysis

Danazol has a molecular formula of C22H27NO2 . It is a 17beta-hydroxy steroid and a terminal acetylenic compound . Its IUPAC name is (1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol .


Chemical Reactions Analysis

Danazol has been found to be more sensitive towards alkaline hydrolysis . All the degradation products were found to be well separated from the principal peak, which means that the Danazol peaks were highly pure in all chromatograms obtained .


Physical And Chemical Properties Analysis

Danazol is a lipophilic compound and hence has the potential to penetrate deep tissue compartments . It is extensively metabolized in the liver to 2-hydroxymethylethisterone and is mainly excreted in the urine, and a small amount is excreted in the feces .

Scientific Research Applications

1. Treatment of Endometriosis

  • Methods of Application: Danazol acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It is taken orally, usually twice a day .

2. Treatment of Fibrocystic Breast Disease

  • Methods of Application: Danazol is administered orally, usually twice a day . It works by blocking the release of hormones that cause the breast pain and lumps .
  • Results/Outcomes: More than 75% of patients experienced marked improvement or elimination of the nodularity and engorgement, and many women were spared unnecessary surgery .

3. Management of Hereditary Angioedema

  • Methods of Application: Danazol is administered orally, usually twice a day .
  • Results/Outcomes: The specific outcomes of this treatment are not detailed in the sources, but it is indicated for use in this context .

4. Treatment of Autoimmune Hemolytic Anemia (AIHA) and Immune Thrombocytopenia (ITP)

  • Methods of Application: Patients received an initial dose of danazol (200–400 mg). The observation period was 6 months .
  • Results/Outcomes: Three patients (100%) with AIHA and six (75%) with ITP achieved treatment response after 6 months of danazol therapy .

6. Treatment of Uterine Arteriovenous Malformation (AVM)

  • Methods of Application: Danazol was administered twice daily at a total dose of 400 mg/day .
  • Results/Outcomes: AVM was successfully treated with danazol in most patients with no adverse event. Eight postabortal patients had complete resolution of AVM after an average of 45 days .

7. Treatment of Breast Cancer

  • Application Summary: Danazol has been studied in the treatment of breast cancer in women, particularly in postmenopausal women with advanced or metastatic disease . It can help block the effects of estrogen on breast cancer cells, thereby slowing or stopping the growth of the tumor .
  • Results/Outcomes: Danazol produced relatively low response rates of about 15 to 20% . It is concluded that danazol is moderately well tolerated and is an effective agent in patients with advanced breast cancer, but the response rate is inferior to that of other agents in current use, such as tamoxifen or aminoglutethimide .

8. Treatment of Diabetic Macular Edema

  • Application Summary: Low-dose Danazol has been investigated in the treatment of diabetic macular edema in a phase III clinical trial .

9. Treatment of Advanced Prostate Cancer

  • Application Summary: Danazol has been administered to patients with advanced prostate cancer .
  • Results/Outcomes: This study indicates that danazol has only limited activity in the treatment of advanced prostate cancer and is associated with a high incidence of tumor flare reactions with the risk of rapid clinical deterioration .

10. Treatment of Uterine Fibroids

  • Application Summary: Danazol, a synthetic steroid with antigonadotrophic properties, has been widely used for the treatment of uterine fibroids .
  • Results/Outcomes: There is no evidence from randomized controlled trials demonstrating that the benefits of danazol outweigh its risks in treating uterine fibroids .

Safety And Hazards

Danazol is harmful if swallowed or if inhaled . It is suspected of damaging fertility or the unborn child . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Future Directions

Danazol has been effective in increasing platelet count and hemoglobin level . Despite a few adverse effects, danazol is a safe drug for the treatment of patients with myelodysplastic syndromes . It has been historically used to manage endometriosis and other gynecological problems, such as uterine fibroids, fibrocystic breast disease, and heavy menstrual bleeding . Recently, researchers have explored the role of danazol in various hematologic diseases .

properties

IUPAC Name

(1S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZRVZJJTULAOH-LHZXLZLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022880
Record name Danazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Danazol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

As a gonadotropin inhibitor, danazol suppresses the pituitary-ovarian axis possibly by inhibiting the output of pituitary gonadotropins. Danazol also depresses the preovulatory surge in output of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), thereby reducing ovarian estrogen production. Danazol may also directly inhibits ovarian steroidogenesis; bind to androgen, progesterone, and glucocorticoid receptors; bind to sex-hormone-binding globulin and corticosteroid-binding globulin; and increases the metabolic clearance rate of progesterone. Another mechanism of action by which danazol may use to facilitate regression of endometriosis is by decreasing IgG, IgM, and IgA concentrations, as well as phospholipid and IgG isotope autoantibodies. In the treatment of endometriosis, as a consequence of suppression of ovarian function, danazol causes both normal and ectopic endometrial tissues to become inactive and atrophic. This leads to anovulation and associated amenorrhea. In fibrocystic breast disease, the exact mechanism of action of danazol is unknown, but may be related to suppressed estrogenic stimulation as a result of decreased ovarian production of estrogen. A direct effect on steroid receptor sites in breast tissue is also possible. This leads to a disappearance of nodularity, relief of pain and tenderness, and possibly changes in the menstrual pattern. In terms of hereditary angioedema, danazol corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system. (Source: PharmGKB)
Record name Danazol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Danazol

CAS RN

17230-88-5
Record name Danazol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17230-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Danazol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017230885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danazol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Danazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Danazol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DANAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N29QWW3BUO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Danazol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

224.2-226.8, 225.6 °C
Record name Danazol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01406
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Danazol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002835
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danazol
Reactant of Route 2
Reactant of Route 2
Danazol
Reactant of Route 3
Danazol
Reactant of Route 4
Danazol
Reactant of Route 5
Danazol
Reactant of Route 6
Reactant of Route 6
Danazol

Citations

For This Compound
44,600
Citations
AE MADANES, M FARBER - Annals of Internal Medicine, 1982 - acpjournals.org
Danazol, approved 5 years ago for the treatment of pelvic endometriosis, has recently been approved for treating cystic disease of the breast. As the mechanisms of action of this drug …
Number of citations: 114 www.acpjournals.org
HH Beaumont, C Augood, K Duckitt… - Cochrane Database …, 1996 - cochranelibrary.com
… Randomised controlled trials of danazol versus placebo, any other medical (non‐surgical) therapy or danazol in different dosages for heavy menstrual bleeding in women of …
Number of citations: 135 www.cochranelibrary.com
RL Barbieri, KJ Ryan - American Journal of Obstetrics and Gynecology, 1981 - Elsevier
… of danazol is significantly more complex. In this review we will emphasize the molecular phumacology of danazol, especially as it relates to understanding the efficacy of danazol in the …
Number of citations: 265 www.sciencedirect.com
DM Townsley, B Dumitriu, D Liu… - … England Journal of …, 2016 - Mass Medical Soc
Background Genetic defects in telomere maintenance and repair cause bone marrow failure, liver cirrhosis, and pulmonary fibrosis, and they increase susceptibility to cancer. …
Number of citations: 383 www.nejm.org
RL Barbieri, JA Canick, A Makris, RB Todd, IJ Davies… - Fertility and sterility, 1977 - Elsevier
… danazol exerts its therapeutic effects are poorly understood, it has been repeatedly stated that danazol's … for the Danocrine brand of danazol states: "Danazol suppresses the pituitary-…
Number of citations: 163 www.sciencedirect.com
AA Al-Badr - Profiles of drug substances, excipients and related …, 2022 - Elsevier
A comprehensive profile of danazol describing the nomenclatures, formulae, elemental composition, appearance, uses and applications is presented. The profile contains the method …
Number of citations: 3 www.sciencedirect.com
C Farquhar, A Prentice, AA Singla… - Cochrane Database …, 1996 - cochranelibrary.com
… All trials compared danazol to placebo. Three trials used danazol as sole therapy and three trials used danazol as an adjunct to surgery. Although the main outcome was pain …
Number of citations: 403 www.cochranelibrary.com
JC Jaime-Pérez, PR Colunga-Pedraza… - Annals of …, 2011 - Springer
… danazol instead of ATG + CsA. AA patients lacking both, human leukocyte antigen-matched donor and access to IST, were treated with danazol … a HSCT and 37 danazol and support …
Number of citations: 81 link.springer.com
YS Ahn - Acta haematologica, 1990 - karger.com
… Danazol, an attenuated androgen … that danazol is advantageous in the treatment of AIHA, and in specifically defined populations of ITP patients. Of 96 ITP patients treated with danazol …
Number of citations: 102 karger.com
S Ashfaq, AS Can - 2020 - europepmc.org
… The half-life of danazol has been reported to be at a mean of 9.7 hours, while in patients … of danazol three times daily reported the half-life of danazol to be 23.7 hours. Danazol has …
Number of citations: 6 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.